Lipophilicity Advantage: Nε- vs Nα-Acetylation
The target compound, Nε-acetyl-L-lysine methyl ester, exhibits an XLogP3-AA of -0.4, whereas the Nα-acetyl analog (CAS 6072-02-2) has an XLogP3 of -0.8 [1][2]. This 0.4 unit difference reflects increased lipophilicity when acetylation occurs on the ε-amino group rather than the α-amino group.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | Nα-Acetyl-L-lysine methyl ester: -0.8 |
| Quantified Difference | +0.4 (higher lipophilicity for Nε-acetyl) |
| Conditions | Computed property using XLogP3 3.0 algorithm [1][2] |
Why This Matters
Higher lipophilicity (lower negative XLogP3) predicts better passive membrane permeability and altered solubility, critical for optimizing bioavailability in prodrug design or tuning retention in reversed-phase chromatography.
- [1] PubChem. (2025). (S)-Methyl 6-acetamido-2-aminohexanoate. PubChem CID 75488428. View Source
- [2] PubChem. (2025). N-Acetyl-L-lysine methyl ester. PubChem CID 2724394. View Source
